molecular formula C9H11FO2S B6605221 2-phenylpropane-2-sulfonyl fluoride CAS No. 2229223-43-0

2-phenylpropane-2-sulfonyl fluoride

Cat. No.: B6605221
CAS No.: 2229223-43-0
M. Wt: 202.25 g/mol
InChI Key: HAFWZALHNIVQRB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Phenylpropane-2-sulfonyl fluoride, like other sulfonyl fluorides, is used as an electrophilic warhead by both medicinal chemists and chemical biologists . It targets active serine, threonine, tyrosine, lysine, cysteine, and histidine residues . These targets play crucial roles in various biochemical processes, including enzyme activity and protein function.

Mode of Action

The compound interacts with its targets through a process known as sulfur(VI)-fluoride exchange (SuFEx) processes . This interaction results in the formation of a covalent bond between the sulfonyl fluoride and the target residue, altering the function of the target protein .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the phenylpropanoid pathway . This pathway is responsible for the synthesis of important secondary metabolites such as lignin and flavonoids . The compound acts as the first key enzyme in the biosynthesis of this pathway, catalyzing the conversion of L-phenylalanine to cinnamic acid .

Pharmacokinetics

Sulfonyl fluorides are known for their balance of reactivity and stability, which makes them attractive for various applications . They are resistant to hydrolysis under physiological conditions, which suggests they may have good bioavailability .

Result of Action

The result of the action of this compound is the modification of target proteins, leading to changes in their function . This can have various molecular and cellular effects, depending on the specific protein targeted and the context in which the interaction occurs.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and stability balance is particularly attractive under physiological conditions, where it resists hydrolysis . .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-phenylpropane-2-sulfonyl fluoride are not well-studied. It is known that sulfonyl fluorides, a group to which this compound belongs, can play a role in biochemical reactions . They can interact with various enzymes, proteins, and other biomolecules, often forming stable covalent linkages

Cellular Effects

It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

There is currently no available information on how the effects of this compound vary with different dosages in animal models . Future studies could explore any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

The metabolic pathways that this compound is involved in are not currently known

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not currently known

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not currently known

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfonyl fluorides, including 2-phenylpropane-2-sulfonyl fluoride, can be achieved through several methods:

Industrial Production Methods

Industrial production of sulfonyl fluorides often employs large-scale fluoride-chloride exchange reactions due to their efficiency and scalability. The use of sulfuryl fluoride gas is also common in industrial settings for its effectiveness in producing sulfonyl fluorides .

Chemical Reactions Analysis

Types of Reactions

2-Phenylpropane-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving sulfonyl fluorides include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophiles and reaction conditions used. Substitution reactions typically yield sulfonyl derivatives with various functional groups .

Comparison with Similar Compounds

Similar Compounds

    Sulfonyl Chlorides: These compounds are similar in structure but have a chloride group instead of a fluoride group.

    Sulfonamides: These compounds contain a sulfonyl group bonded to an amine.

Uniqueness

2-Phenylpropane-2-sulfonyl fluoride is unique due to its balance of stability and reactivity. Unlike sulfonyl chlorides, it is resistant to hydrolysis and oxidation, making it more suitable for use in various chemical and biological applications .

Properties

IUPAC Name

2-phenylpropane-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2S/c1-9(2,13(10,11)12)8-6-4-3-5-7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFWZALHNIVQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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